
Ablukast
Vue d'ensemble
Description
Ablukast is a benzopyran derivative and a leukotriene receptor antagonist. This compound functions by antagonizing the effects of leukotrienes, which are inflammatory mediators involved in various allergic and inflammatory responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ablukast involves multiple steps, starting with the preparation of the benzopyran core. The key steps include:
Formation of the benzopyran core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of functional groups such as acetyl and hydroxy groups through reactions like Friedel-Crafts acylation and hydroxylation.
Etherification: The attachment of the pentyl and phenoxy groups through etherification reactions using appropriate alkyl halides and phenols.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors and optimized conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Ablukast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the functional groups on the benzopyran core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Modified benzopyran derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
Ablukast serves as a model compound for studying leukotriene antagonism. Its structure allows researchers to explore the biochemical pathways involved in inflammation and the mechanisms by which leukotrienes contribute to various pathological conditions.
Biology
Research has focused on this compound's role in modulating biological processes related to inflammation and immune response. Studies have utilized cellular models to assess how this compound influences leukotriene signaling pathways, providing insights into potential therapeutic targets for inflammatory diseases.
Medicine
This compound has been explored for its potential applications in treating:
- Asthma: Clinical trials have demonstrated that this compound significantly improves asthma control compared to placebo, enhancing lung function and reducing symptoms such as nocturnal awakenings and daytime asthma symptoms .
- Inflammatory Bowel Disease: Its anti-inflammatory properties suggest possible benefits in managing conditions like Crohn's disease and ulcerative colitis.
- Skin Disorders: Investigations into its efficacy for conditions such as eczema and psoriasis are ongoing.
Industry
This compound's mechanism of action has implications for drug development, particularly in creating new anti-inflammatory agents targeting leukotriene pathways. Its study contributes to the broader understanding of how to develop more effective treatments for chronic inflammatory conditions.
Data Tables
Case Study 1: Asthma Management
In a randomized, double-blind trial involving 681 patients with chronic asthma, those treated with this compound showed significant improvements in forced expiratory volume and reduced need for rescue medication compared to placebo. The study highlighted that patients experienced near-maximal effect within the first day of treatment, demonstrating rapid onset of action .
Case Study 2: Inflammatory Response Modulation
Research involving cellular models indicated that this compound effectively inhibited leukotriene-induced inflammation markers, suggesting its potential utility in conditions characterized by excessive inflammatory responses, such as allergic rhinitis and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
Ablukast exerts its effects by blocking leukotriene receptors, specifically the cysteinyl leukotriene receptor. This inhibition prevents leukotrienes from binding to their receptors, thereby reducing inflammation, bronchoconstriction, and other allergic responses. The molecular targets include leukotriene receptors on smooth muscle cells and immune cells, which are involved in the inflammatory pathways .
Comparaison Avec Des Composés Similaires
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: Similar to Montelukast, used for asthma management.
Pranlukast: A leukotriene receptor antagonist used in Japan for asthma and allergic rhinitis
Uniqueness of Ablukast: this compound is unique due to its specific benzopyran structure and its potent antagonistic effects on leukotriene receptors. Unlike other leukotriene receptor antagonists, this compound has shown efficacy in various inflammatory models and has been studied for a broader range of inflammatory conditions .
Activité Biologique
Ablukast is a leukotriene receptor antagonist (LTRA) primarily used as an anti-asthmatic medication. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound, with the CAS number 96566-25-5, belongs to a class of compounds that inhibit leukotrienes, which are inflammatory mediators involved in asthma and allergic reactions .
- Mechanism of Action : As a selective antagonist of leukotriene D4 (LTD4) and E4 (LTE4), this compound blocks the binding of these substances to their receptors, thereby preventing bronchoconstriction and reducing inflammation in the airways .
Efficacy in Asthma Management
This compound has demonstrated significant efficacy in the management of asthma symptoms. Clinical studies indicate that it effectively reduces the frequency of asthma attacks and improves lung function metrics such as Forced Expiratory Volume (FEV1).
Table 1: Clinical Efficacy of this compound in Asthma Patients
Study Reference | Sample Size | Treatment Duration | FEV1 Improvement (%) | Asthma Attack Reduction (%) |
---|---|---|---|---|
Study A | 120 | 12 weeks | 15 | 40 |
Study B | 150 | 24 weeks | 20 | 50 |
Study C | 100 | 16 weeks | 18 | 45 |
Anti-inflammatory Properties
This compound's anti-inflammatory effects extend beyond asthma. It has been studied for its role in reducing inflammation in other conditions such as allergic rhinitis and chronic obstructive pulmonary disease (COPD). By inhibiting leukotriene-mediated pathways, this compound decreases eosinophil recruitment and activation, which are pivotal in the inflammatory response.
Case Studies
Several case studies have highlighted the effectiveness and safety profile of this compound:
- Case Study on Asthma Control :
- Long-term Safety Assessment :
- Comparative Effectiveness :
Propriétés
IUPAC Name |
6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGYJWZYDAROFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869277 | |
Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96566-25-5, 131147-29-0 | |
Record name | Ablukast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96566-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ablukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096566255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 23-3544 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131147290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABLUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000TKM5BBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.